![molecular formula C12H15BrClNO2 B1451277 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine CAS No. 2024948-88-5](/img/structure/B1451277.png)
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine
Vue d'ensemble
Description
- 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine is a chemical compound with the following properties:
- Molecular Formula : C<sub>12</sub>H<sub>15</sub>BrClNO<sub>2</sub>
- Molecular Weight : 320.61 g/mol
- CAS Number : 2024948-88-5
- Appearance : It is likely a white or off-white solid.
- Structure : The molecular structure consists of a morpholine ring attached to an ethyl group, which in turn is connected to a 4-bromo-3-chlorophenoxy moiety.
Synthesis Analysis
- Unfortunately, specific details regarding the synthesis of this compound are not readily available. Further research would be needed to uncover the synthetic pathways.
Molecular Structure Analysis
- The molecular structure of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine comprises a morpholine ring linked to an ethyl group, which is further connected to a 4-bromo-3-chlorophenoxy substituent.
Chemical Reactions Analysis
- Without specific literature on this compound, it’s challenging to provide detailed information about its chemical reactions. However, typical reactions for morpholine derivatives include nucleophilic substitutions, acylations, and cyclizations.
Physical And Chemical Properties Analysis
- Solubility : It may be soluble in organic solvents.
- Melting Point : The melting point would need to be experimentally determined.
- Boiling Point : Similarly, the boiling point would require experimental measurement.
- Stability : Assessing its stability under various conditions would be essential.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Studies have demonstrated the synthesis and characterization of compounds structurally related to 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine, highlighting their potential as intermediates in the development of pharmaceutical agents and materials. For instance, the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in antiobesity agents, showcases the utility of morpholine derivatives in synthesizing biologically active compounds (Hao Zhi-hui, 2007). Similarly, research on the synthesis and complexation of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II) indicates the role of such compounds in developing new materials with potential application in catalysis and material science (A. Singh et al., 2000).
Biological Activity and Applications
Morpholine derivatives have been studied for their biological activities, including antibacterial and antifungal properties. The synthesis and antibacterial study of 4-(2-Aminoethyl) morpholine derivatives, for example, reveal a broad spectrum of biological activities, suggesting their potential in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2016). Another study on the synthesis, characterization, and biological activity of a morpholine derivative emphasized its remarkable anti-tuberculosis activity, further underscoring the pharmaceutical relevance of such compounds (Mamatha S.V et al., 2019).
Safety And Hazards
- Safety data for this compound is scarce. Researchers should handle it with caution, following standard laboratory safety protocols.
Orientations Futures
- Further research is necessary to explore its potential applications, biological activity, and pharmacological properties.
Propriétés
IUPAC Name |
4-[2-(4-bromo-3-chlorophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLHZHPVYLTOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



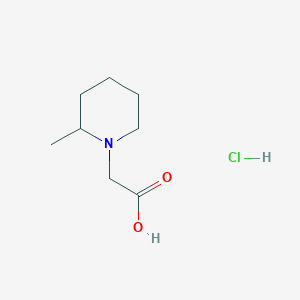
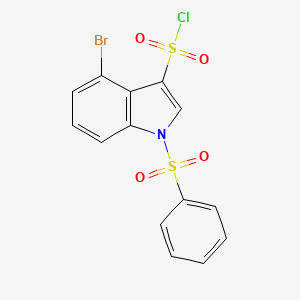
![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)
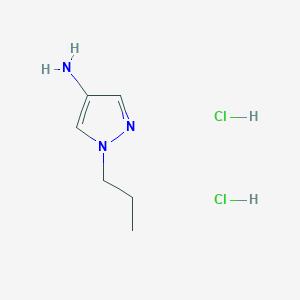
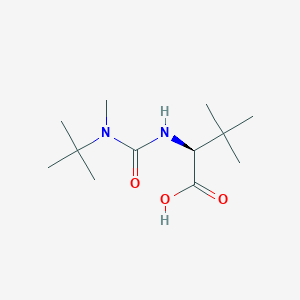
![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)
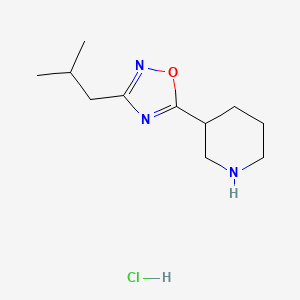
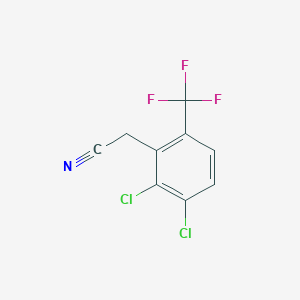
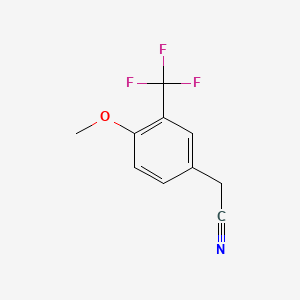
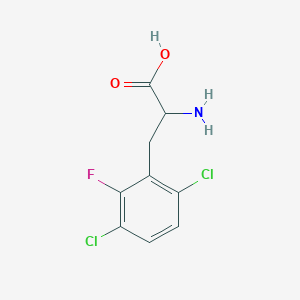
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)
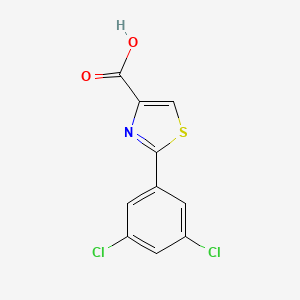
![N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine](/img/structure/B1451214.png)